![molecular formula C20H22N4O B3010933 2-{[4-(3-苯基-1H-吡唑-5-基)哌嗪基]甲基}苯酚 CAS No. 1319148-50-9](/img/no-structure.png)

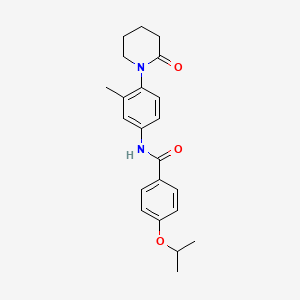

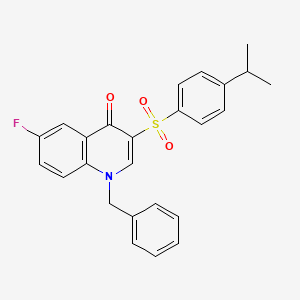

2-{[4-(3-苯基-1H-吡唑-5-基)哌嗪基]甲基}苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-{[4-(3-phenyl-1H-pyrazol-5-yl)piperazino]methyl}phenol” is a chemical compound. Pyrazoles, which are part of this compound’s structure, have attracted attention due to their diverse biological activities and their presence in several drugs currently on the market .

Synthesis Analysis

The synthesis of pyrazole derivatives, like the one , often involves a multicomponent reaction . For example, 4,4ʹ- (Arylmethylene)bis (1 H -pyrazol-5-ols) derivatives were synthesized by a three components reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature .Molecular Structure Analysis

Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . The exact molecular structure of “2-{[4-(3-phenyl-1H-pyrazol-5-yl)piperazino]methyl}phenol” would require more specific information or advanced computational chemistry techniques to determine.Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives can be quite diverse, depending on the specific substituents present in the molecule. The reactions can involve various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .科学研究应用

Catalysis in Organic Synthesis

This compound has been utilized as a catalyst in the synthesis of complex organic molecules. For example, it has been applied in the preparation of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), which are important intermediates in pharmaceutical synthesis . The use of this compound as a catalyst offers advantages such as high yields, short reaction times, and the ability to perform reactions under solvent-free conditions, making the process more environmentally friendly.

Antioxidant and Anticancer Activities

Derivatives of this compound have shown significant antioxidant properties, which are valuable in the development of treatments for oxidative stress-related diseases . Additionally, some derivatives have demonstrated cytotoxic effects against cancer cell lines, such as colorectal RKO carcinoma cells, indicating potential applications in cancer therapy .

Antifungal and Antimicrobial Applications

The pyrazole moiety, present in this compound, is known for its antifungal and antimicrobial activities. It has been used to develop new agrochemicals, particularly fungicides against phytopathogenic fungi, which are a threat to global food security . These compounds have shown effectiveness against a range of fungi, suggesting their potential use in protecting crops from fungal diseases.

Material Science

In material science, this compound serves as an organic building block for the synthesis of various materials. Its derivatives have been used to create compounds with specific properties, such as enhanced antifungal activity, which can be applied to the development of new materials with built-in resistance to microbial growth .

Biotechnology

In biotechnology, the compound’s derivatives have been explored for their role in molecular simulation studies. For instance, they have been used to justify the potent in vitro activity of certain compounds against specific targets, which is crucial for drug development and understanding biological interactions .

Agriculture

The compound’s derivatives have been investigated for their potential use in agriculture, particularly in the development of antidiabetic agents. They serve as intermediates in the synthesis of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines, which are selective and orally active dipeptidylpeptidase 4 inhibitors . These inhibitors can be used to manage diabetes, which is of particular interest in the context of agricultural workers’ health.

未来方向

The future directions for research on “2-{[4-(3-phenyl-1H-pyrazol-5-yl)piperazino]methyl}phenol” and similar compounds could include further exploration of their synthesis, characterization, and potential biological activities. Given the interest in pyrazole derivatives due to their diverse biological activities , there may be potential for future research in this area.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{[4-(3-phenyl-1H-pyrazol-5-yl)piperazino]methyl}phenol' involves the reaction of 4-(3-phenyl-1H-pyrazol-5-yl)piperazine with 2-chloromethylphenol in the presence of a base to form the desired product.", "Starting Materials": [ "4-(3-phenyl-1H-pyrazol-5-yl)piperazine", "2-chloromethylphenol", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 4-(3-phenyl-1H-pyrazol-5-yl)piperazine and 2-chloromethylphenol in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Monitor the reaction progress using TLC or other suitable analytical techniques.", "Step 4: Once the reaction is complete, isolate the product by filtration or other suitable methods.", "Step 5: Purify the product by recrystallization or other suitable methods.", "Step 6: Characterize the product using various analytical techniques (e.g. NMR, IR, MS) to confirm its identity and purity." ] } | |

CAS 编号 |

1319148-50-9 |

产品名称 |

2-{[4-(3-phenyl-1H-pyrazol-5-yl)piperazino]methyl}phenol |

分子式 |

C20H22N4O |

分子量 |

334.423 |

IUPAC 名称 |

2-[[4-(5-phenyl-1H-pyrazol-3-yl)piperazin-1-yl]methyl]phenol |

InChI |

InChI=1S/C20H22N4O/c25-19-9-5-4-8-17(19)15-23-10-12-24(13-11-23)20-14-18(21-22-20)16-6-2-1-3-7-16/h1-9,14,25H,10-13,15H2,(H,21,22) |

InChI 键 |

RJMPUHWPGAYIGY-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CC2=CC=CC=C2O)C3=NNC(=C3)C4=CC=CC=C4 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B3010850.png)

![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3010851.png)

![3-(4-chlorobenzyl)-8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3010863.png)

![Methyl 2-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)thiophene-3-carboxylate](/img/structure/B3010867.png)

![Tert-butyl 3-[(2-chloropyrimidine-5-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B3010872.png)

![1,3-Dihydrospiro{cyclobutane-1,2-pyrazolo[3,2-b][1,3]oxazine}-5-carboxylic acid](/img/structure/B3010873.png)